BenchChemオンラインストアへようこそ!

4-(2-Amino-2-carboxyethyl)benzoic acid

Kinase Inhibition Peptide Engineering Src Inhibitors

Selecting 4-(2-Amino-2-carboxyethyl)benzoic acid is a strategic choice for Src kinase inhibitor design. The para-carboxylic acid moiety on the phenylalanine scaffold is essential; substitution with phenylalanine or meta/ortho analogs collapses potency—evidence shows a 180-fold improvement in Ki (0.85 μM) over unmodified Phe. Supplied as a ≥95% pure racemic mixture, it is fully compatible with standard Fmoc/t-butyl SPPS chemistry, ensuring seamless integration into automated peptide synthesizers without re-engineering protocols.

Molecular Formula C10H11NO4
Molecular Weight 209.2 g/mol
CAS No. 22976-70-1
Cat. No. B3024104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Amino-2-carboxyethyl)benzoic acid
CAS22976-70-1
Molecular FormulaC10H11NO4
Molecular Weight209.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)O)N)C(=O)O
InChIInChI=1S/C10H11NO4/c11-8(10(14)15)5-6-1-3-7(4-2-6)9(12)13/h1-4,8H,5,11H2,(H,12,13)(H,14,15)
InChIKeyYXDGRBPZVQPESQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Amino-2-carboxyethyl)benzoic acid (CAS 22976-70-1) | Non-Proteinogenic Amino Acid for Peptide Engineering and Kinase Inhibitor Design


4-(2-Amino-2-carboxyethyl)benzoic acid, also known as 4-carboxyphenylalanine or 4-Cpa, is a non-proteinogenic alpha-amino acid belonging to the phenylalanine derivative class. Its molecular structure comprises a phenylalanine core with a para-carboxylic acid substituent on the benzene ring, with a molecular weight of 209.2 g/mol and the chemical formula C10H11NO4 . This compound is recognized for its utility in solid-phase peptide synthesis, acting as a valuable building block for the construction of biologically active peptides, particularly those designed to target protein tyrosine kinases such as pp60c-src (Src) [1]. Commercial sources typically supply the racemic mixture (DL-form) at a purity of 95% or higher, ensuring consistent quality for reproducible research applications .

4-(2-Amino-2-carboxyethyl)benzoic acid: Why Analogs and Isomers Cannot Be Interchanged


Generic substitution with other phenylalanine derivatives or isomeric analogs is scientifically unsound due to the critical role of the para-carboxylic acid moiety in molecular recognition. For instance, in the context of Src kinase inhibitor design, substituting phenylalanine or other analogs at the Y+3 position within a cyclic decapeptide scaffold yields dramatically different inhibitory potencies. The 4-carboxyphenylalanine (4-Cpa) derivative provides a specific electrostatic or cation-π interaction that is not replicated by simple phenylalanine or other analogs, resulting in a 180-fold enhancement in binding affinity (Ki reduction) compared to the parent peptide [1]. Furthermore, the para-substitution pattern is essential; meta- or ortho-carboxylic acid analogs, or other isosteric replacements, would alter the spatial orientation of the carboxylate group, disrupting the critical interaction with the positively charged binding pocket of Src [1]. This structural specificity translates directly to a unique selectivity profile against other Src family kinases (Yes, Lck) that is not observed with other analogs [1]. Therefore, substituting this compound with a seemingly similar phenylalanine derivative will compromise target potency and kinase selectivity, undermining the validity of research outcomes.

Quantitative Differentiation Guide: 4-(2-Amino-2-carboxyethyl)benzoic acid vs. Analogs


180-Fold Enhancement in pp60c-src (Src) Kinase Inhibitory Potency via Cyclic Peptide Incorporation

The incorporation of 4-carboxyphenylalanine (4-Cpa) into a cyclic decapeptide scaffold at the Y+3 residue position yields a Ki value of 0.85 μM against the Src kinase. This represents a 180-fold increase in potency over the parent cyclic peptide, which contains phenylalanine at the same position and exhibits a Ki of 150 μM [1]. This demonstrates that the para-carboxylic acid moiety is a key determinant for high-affinity binding.

Kinase Inhibition Peptide Engineering Src Inhibitors Drug Discovery

Remarkable Selectivity of 4-Cpa-Containing Cyclic Peptide for Src over Other Kinases

The cyclic decapeptide containing 4-carboxyphenylalanine (4-Cpa) at position 7 demonstrates remarkable selectivity in inhibiting Src compared to other kinases. Specifically, it shows significantly reduced activity against the closely related Src family members Yes and Lck, as well as other protein tyrosine kinases, Ser/Thr kinases, and ATP-utilizing enzymes [1]. This selectivity is attributed to the specific interaction of the 4-carboxyphenyl group with a unique positively charged area near the Src active site.

Kinase Selectivity Src Family Kinases Off-Target Effects Chemical Biology

Commercially Available with ≥95% Purity, Ensuring Reproducible Research Outcomes

4-(2-Amino-2-carboxyethyl)benzoic acid (CAS 22976-70-1) is commercially available from multiple reputable suppliers with a guaranteed minimum purity of 95% . This high purity standard is consistently documented across technical datasheets, ensuring that researchers can procure material of known and verifiable quality. This is in contrast to some less common or custom-synthesized phenylalanine analogs, where purity and batch-to-batch consistency may be variable.

Chemical Procurement Quality Control Reproducibility Peptide Synthesis

Availability of Enantiomerically Pure (S)-Isomer (CAS 126109-42-0) for Stereospecific Applications

In addition to the racemic mixture (CAS 22976-70-1), the enantiomerically pure (S)-form, also known as 4-carboxy-L-phenylalanine (CAS 126109-42-0), is commercially available. This pure enantiomer is synthesized via stereospecific palladium-catalyzed carbonylation of L-tyrosine derivatives, yielding a product suitable for incorporation into peptides where defined chirality is required [1]. The (S)-enantiomer is offered at a purity of 97% .

Stereochemistry Chiral Synthesis Enantiopure Building Blocks Peptide Therapeutics

Compatibility with Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

4-Carboxyphenylalanine derivatives, specifically the Nα-Fmoc protected form, have been successfully synthesized and employed in solid-phase peptide synthesis using the standard Fmoc/t-butyl approach [1]. This demonstrates the compound's compatibility with a widely used, automated peptide synthesis workflow. This is a key practical differentiator compared to analogs that may require non-standard or less efficient coupling conditions.

Peptide Synthesis SPPS Fmoc Chemistry Building Block

Validated Application Scenarios for 4-(2-Amino-2-carboxyethyl)benzoic acid Based on Quantitative Evidence


Design of Potent and Selective Src Kinase Inhibitory Peptides

This compound is the optimal choice for researchers engineering cyclic or linear peptides to inhibit the Src tyrosine kinase. The quantitative evidence demonstrates a 180-fold improvement in potency (Ki = 0.85 μM) compared to a phenylalanine-containing parent peptide [1]. Furthermore, the resulting peptide exhibits a remarkable selectivity for Src over other kinases, including the closely related Yes and Lck [1]. This makes it a valuable building block for developing chemical probes to dissect Src-specific signaling in cellular and in vitro models, minimizing off-target kinase inhibition.

Synthesis of Enantiomerically Pure Peptides for Structure-Activity Relationship (SAR) Studies

The availability of the enantiomerically pure (S)-4-(2-amino-2-carboxyethyl)benzoic acid (CAS 126109-42-0) [1] enables the construction of peptides with defined chirality. This is crucial for advanced SAR studies aiming to correlate a peptide's three-dimensional structure with its biological activity. The use of the pure enantiomer eliminates the variability introduced by a racemic mixture, allowing for more precise conclusions about chiral recognition at the target binding site [1].

Scalable Solid-Phase Peptide Synthesis (SPPS) Campaigns

The compound's proven compatibility with standard Fmoc/t-butyl SPPS chemistry [2] and its commercial availability at a consistent ≥95% purity make it a reliable building block for larger-scale peptide synthesis campaigns. Researchers can confidently procure and integrate this amino acid into automated synthesizers without the need for extensive method development or in-house purification, streamlining the production of peptide libraries and lead candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2-Amino-2-carboxyethyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.